molecular formula C12H13ClO2 B14255299 1-Chloro-3-phenylpropan-2-yl prop-2-enoate CAS No. 388074-78-0

1-Chloro-3-phenylpropan-2-yl prop-2-enoate

Cat. No.: B14255299
CAS No.: 388074-78-0
M. Wt: 224.68 g/mol
InChI Key: WWXJDIPWEMDYGS-UHFFFAOYSA-N
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Description

1-Chloro-3-phenylpropan-2-yl prop-2-enoate is an organic compound with a complex structure that includes a chloro group, a phenyl group, and a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-phenylpropan-2-yl prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-3-phenylpropan-2-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-phenylpropan-2-yl prop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The prop-2-enoate ester can participate in Michael addition reactions with nucleophiles.

    Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of alkyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Addition: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 1-azido-3-phenylpropan-2-yl prop-2-enoate or 1-thiocyanato-3-phenylpropan-2-yl prop-2-enoate.

    Addition: Formation of β-amino or β-thio derivatives.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alkyl derivatives.

Scientific Research Applications

1-Chloro-3-phenylpropan-2-yl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-phenylpropan-2-yl prop-2-enoate involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, while the prop-2-enoate ester can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-phenylpropane: Similar structure but lacks the prop-2-enoate ester.

    1-Chloro-3-phenylpropan-2-one: Contains a ketone group instead of an ester.

    1-Bromo-3-phenylpropane: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

1-Chloro-3-phenylpropan-2-yl prop-2-enoate is unique due to the presence of both a chloro group and a prop-2-enoate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

388074-78-0

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

(1-chloro-3-phenylpropan-2-yl) prop-2-enoate

InChI

InChI=1S/C12H13ClO2/c1-2-12(14)15-11(9-13)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2

InChI Key

WWXJDIPWEMDYGS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(CC1=CC=CC=C1)CCl

Origin of Product

United States

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